3-Methyl-isonicotinamidine hydrochloride
Overview
Description
Scientific Research Applications
Solubility and Stability Studies
Compounds related to 3-Methyl-isonicotinamidine, such as 3′-azido-3′-deoxy-5′-O-isonicotinoylthymidine (AZT-Iso), have been studied for their solubility and stability in various solvents. The pH-solubility behavior of AZT-Iso, an antiretroviral derivative of zidovudine, was explored, revealing insights into its solubility in water, ethanol, and ethanol: water mixtures, as well as its stability in aqueous media. Such studies are crucial for understanding the pharmacokinetics and formulation strategies of potential drug candidates (Teijeiro & Brinón, 2006).
Crystal Structure Analysis
The crystal structure of compounds structurally related to 3-Methyl-isonicotinamidine, such as 4-carbamoylpyridinium chloride, provides valuable information on the molecular and supramolecular architecture. These studies offer insights into hydrogen-bonding interactions and molecular symmetry, which are essential for understanding the compound's chemical behavior and potential applications in materials science and drug design (Fellows & Prior, 2016).
Antimicrobial Activity
Research on similar compounds, such as isonicotinamide derivatives, highlights their potential antimicrobial activity. The synthesis and evaluation of these compounds against various microorganisms can lead to the development of new antibacterial and antifungal agents. Such studies are fundamental in the search for new treatments against resistant strains of bacteria and fungi (Mishra et al., 2010).
Corrosion Inhibition
Compounds within the isonicotinamide class have been evaluated for their corrosion inhibition properties, particularly on mild steel in acidic mediums. Studies involving inhibitors like POTI and PITA reveal the mechanisms of adsorption and protection offered by these molecules, which are crucial for applications in industrial maintenance and preservation (Yadav et al., 2015).
Future Directions
3-Methyl-isonicotinamidine hydrochloride has recently gained attention in scientific research, indicating potential future directions in its study and application. The development of new synthesis methods, such as the one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles , also opens up new possibilities for the study and use of similar compounds.
Properties
IUPAC Name |
3-methylpyridine-4-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c1-5-4-10-3-2-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPATKFTQUSTMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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